![molecular formula C7H9NO2 B13953414 2-[(2-Oxopropoxy)methyl]prop-2-enenitrile CAS No. 70012-99-6](/img/structure/B13953414.png)
2-[(2-Oxopropoxy)methyl]prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Oxopropoxy)methyl]prop-2-enenitrile is an organic compound with the molecular formula C7H9NO2 It is a derivative of prop-2-enenitrile, featuring an oxopropoxy group attached to the nitrile functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Oxopropoxy)methyl]prop-2-enenitrile typically involves the reaction of prop-2-enenitrile with an appropriate oxopropoxy reagent under controlled conditions. One common method involves the use of propylene oxide and sodium cyanide in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may involve continuous flow systems to ensure consistent production rates and quality control measures to monitor the reaction progress .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Oxopropoxy)methyl]prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Oxo derivatives with enhanced reactivity.
Substitution: Substituted nitriles with diverse functional groups.
Scientific Research Applications
2-[(2-Oxopropoxy)methyl]prop-2-enenitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Oxopropoxy)methyl]prop-2-enenitrile involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may participate in enzyme-catalyzed reactions, where it binds to active sites and modulates enzyme activity. The pathways involved often include nucleophilic addition and substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Acrylonitrile: A simpler nitrile compound with similar reactivity.
Methacrylonitrile: Contains an additional methyl group, affecting its chemical behavior.
Ethyl cyanoacetate: Features an ester group, leading to different reactivity patterns.
Uniqueness
2-[(2-Oxopropoxy)methyl]prop-2-enenitrile is unique due to its oxopropoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .
Properties
CAS No. |
70012-99-6 |
|---|---|
Molecular Formula |
C7H9NO2 |
Molecular Weight |
139.15 g/mol |
IUPAC Name |
2-(2-oxopropoxymethyl)prop-2-enenitrile |
InChI |
InChI=1S/C7H9NO2/c1-6(3-8)4-10-5-7(2)9/h1,4-5H2,2H3 |
InChI Key |
BONBPALLWBYMJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)COCC(=C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


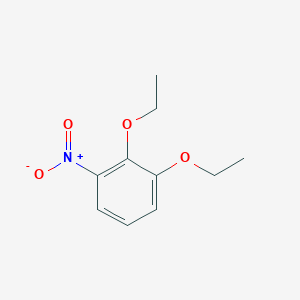
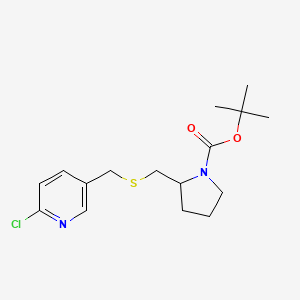
![2-Amino-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B13953346.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-[[3-methyl-4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]amino]ethyl]-](/img/structure/B13953353.png)
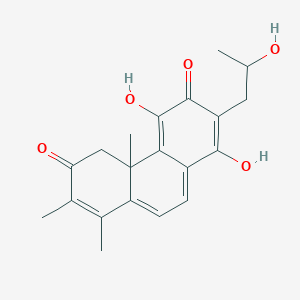
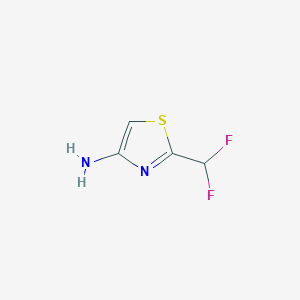
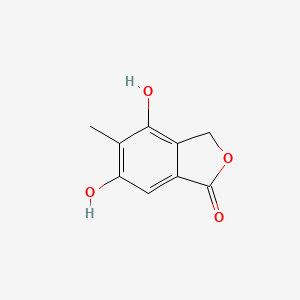
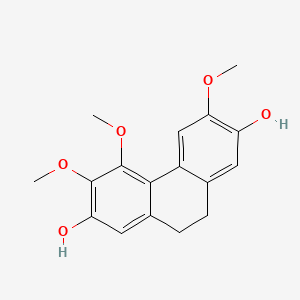
![(6E)-6-[(4-Chlorophenyl)methylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13953374.png)
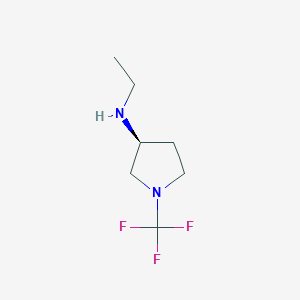
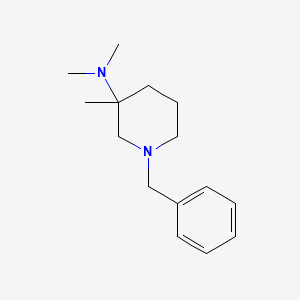
![4-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13953395.png)
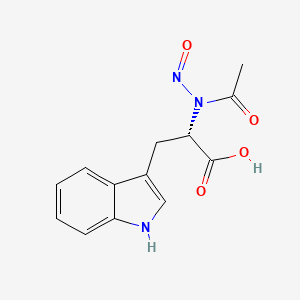
![6-(2-Aminoacetyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13953421.png)
